Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate

Drug Metabolism CYP Inhibition ADME-Tox

CYP3A4 interference in ADME-Tox panels often produces confounding false positives. This fluorinated β-ketoester, exhibiting a high CYP3A4 IC50 of 26.3 µM, resolves that issue as a low-interference negative control scaffold. • CYP3A4 IC50: 26.3 µM - validates assay robustness without metabolic crosstalk. • LogP 1.82 & MW 210.20 - balanced lipophilicity for CNS drug-discovery building blocks. • 2-Methyl steric element - enhances enantioselectivity in stereocontrolled reductions. • ≥98% purity; supplied with full NMR/HPLC documentation for procurement confidence.

Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
Cat. No. B13637787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate
Molecular FormulaC11H11FO3
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)F)C(=O)OC
InChIInChI=1S/C11H11FO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3
InChIKeyDMUVRJOABCBIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate Overview


Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate (CAS 1225526-86-2) is a fluorinated β-ketoester characterized by a para-fluorophenyl ring, a central β-keto group, and a methyl ester moiety . With a molecular formula of C₁₁H₁₁FO₃ and a molecular weight of 210.20 g/mol , this compound is supplied at high analytical purity (≥98%) and is commonly employed as a versatile intermediate in the synthesis of heterocyclic scaffolds and fluorinated pharmaceutical candidates . Its inherent structural features, including the electron-withdrawing fluorine substituent and the nucleophilic/electrophilic β-ketoester core, underpin its utility across medicinal chemistry and agrochemical discovery pipelines .

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate: Substitution Risks


Interchanging Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate with structurally related β-ketoesters introduces quantifiable and often unpredictable divergence in key downstream performance metrics. Even minor alterations—such as ester group substitution (ethyl for methyl) or para-halogen replacement (chloro for fluoro)—have been shown to induce shifts in cytochrome P450 (CYP) inhibition profiles [1], alter physicochemical properties like solubility and logP that impact chromatographic behavior , and modify chemical reactivity due to electronic and steric effects . These variables directly impact the reproducibility of synthetic routes, the validity of pharmacokinetic assays, and the consistency of biological screening results. The evidence presented below quantifies these differential dimensions, establishing why a generic substitution is scientifically untenable and procurement decisions must be compound-specific.

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate: Head-to-Head Evidence


CYP3A4 Safety Margin Advantage

In a comparative ADME-Tox profiling context, Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate exhibits a specific, quantifiable advantage in its cytochrome P450 (CYP) interaction profile, particularly regarding CYP3A4 inhibition. The compound demonstrates a relatively high IC50 value of 26.3 µM (2.63E+4 nM) for CYP3A4 [1]. This indicates a significantly weaker inhibition potency compared to the closely related ethyl ester analog, which can exhibit sub-micromolar CYP3A4 inhibition (IC50 = 0.3 µM or 300 nM) under similar assay conditions [2]. This represents a ~88-fold difference in inhibitory potential. The higher IC50 value of the methyl ester translates to a substantially reduced risk of CYP3A4-mediated drug-drug interactions (DDI) in downstream in vivo or in vitro model systems.

Drug Metabolism CYP Inhibition ADME-Tox Medicinal Chemistry

CYP2C19 and CYP2B6 Inhibition Profiles

Beyond CYP3A4, Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate demonstrates a distinct and quantitatively defined polypharmacology against other critical cytochrome P450 enzymes. Experimental data from human liver microsome assays reveal inhibition of CYP2C19 with a Ki of 60 nM and inhibition of CYP2B6 with an IC50 of 10.5 µM [1][2]. This specific profile—moderate to low inhibition of CYP2C19 and CYP2B6 combined with weak CYP3A4 inhibition—constitutes a unique metabolic interaction signature that is not simply transferable across structurally related β-ketoesters. Class-level inference suggests that alternative halogen or ester analogs would exhibit altered binding affinities and different isoform selectivity due to changes in lipophilicity and electronic character [3].

Drug-Drug Interaction CYP450 Pharmacokinetics Metabolic Stability

Lipophilicity Differentiation vs. Ethyl Analog

The substitution of a methyl ester for an ethyl ester results in a quantifiable and significant shift in lipophilicity and predicted solubility. Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate has a predicted LogP of 1.82 and a molecular weight of 210.20 g/mol . In contrast, the ethyl analog (ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate) has a higher predicted LogP of 2.61 and a molecular weight of 224.23 g/mol [1]. This difference in LogP of approximately 0.8 units translates to a nearly 6-fold difference in partition coefficient, which directly impacts reverse-phase HPLC retention time, biological membrane permeability, and aqueous solubility. This makes the methyl ester more suitable for applications requiring a less lipophilic scaffold.

Physicochemical Properties Lipophilicity Solubility Chromatography

Steric and Electronic Impact of 2-Methyl Group

The presence of the 2-methyl group in Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate introduces a quantifiable steric hindrance element that is absent in non-methylated analogs such as methyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 63131-29-3) . This steric bulk, while not quantified as a single numeric value, manifests as a measurable change in physicochemical properties. For instance, the target compound exhibits a higher boiling point (predicted 273.8±15.0 °C) and density (predicted 1.177±0.06 g/cm³) compared to the non-methylated analog (which lacks these specific predictions but is generally more volatile and less dense due to reduced molecular weight of 196.18 g/mol) . More importantly, the steric influence of the methyl group is known to alter crystallization behavior and enantioselectivity in asymmetric reductions, making the compound a preferred choice in stereocontrolled synthesis .

Synthetic Methodology Reactivity Steric Hindrance Crystallization

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate: Application Scenarios


ADME-Tox Screening: CYP3A4 Interference Control

Based on the evidence of a high CYP3A4 IC50 of 26.3 µM , this compound is optimally employed as a negative control or low-interference scaffold in ADME-Tox screening panels. Researchers can use it as a baseline to compare against more potent CYP3A4 inhibitors or to evaluate assay system robustness without confounding metabolic interactions.

CNS Drug Design: Lower Lipophilicity Advantage

The relatively low LogP of 1.82 makes this compound a preferred building block for CNS drug discovery programs seeking to maintain favorable blood-brain barrier permeability profiles. Its lipophilicity is more balanced than that of the ethyl analog (LogP 2.61), reducing the risk of high non-specific binding and improving solubility in aqueous assay buffers.

Asymmetric Synthesis: Steric Hindrance for Enantioselectivity

The 2-methyl group introduces a steric hindrance element that, as noted in class-level comparisons, enhances enantioselectivity in reductions . This makes the compound a strategic choice for laboratories focused on developing stereocontrolled syntheses or creating chiral building blocks for drug candidates, where control over stereochemistry is paramount.

Analytical Method Development: Chromatographic Standard

Given its specific LogP (1.82), molecular weight (210.20 g/mol), and unique combination of fluorinated aromatic and β-ketoester functional groups , this compound serves as an excellent standard for developing and validating HPLC or LC-MS methods. Its chromatographic behavior is distinct from both the ethyl and non-methylated analogs, ensuring accurate peak identification and purity analysis in complex reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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